molecular formula C20H16O7S B2526529 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate CAS No. 898447-48-8

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

Cat. No.: B2526529
CAS No.: 898447-48-8
M. Wt: 400.4
InChI Key: BNPGAFNXHJTDKL-UHFFFAOYSA-N
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Description

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate is a complex organic compound that features a unique combination of benzofuran and chromenone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran and chromenone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include methanesulfonyl chloride, which is essential for introducing the methanesulfonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzofuran or chromenone rings.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes due to its unique structure.

    Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-4-(7-methoxy-1-benzofuran-2-yl)-2H-chromen-2-one
  • (7-Methoxy-1-benzofuran-2-yl)(phenyl)methanone

Uniqueness

4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl methanesulfonate stands out due to its methanesulfonate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for specific applications where such properties are desired.

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7S/c1-11-7-17-13(9-16(11)27-28(3,22)23)14(10-19(21)25-17)18-8-12-5-4-6-15(24-2)20(12)26-18/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPGAFNXHJTDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OS(=O)(=O)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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